2,4-Difluoro-6-nitrobenzyl chloride
Overview
Description
2,4-Difluoro-6-nitrobenzyl chloride is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-nitrobenzyl chloride typically involves the nitration of 2,4-difluorotoluene followed by chlorination. The nitration process introduces the nitro group into the aromatic ring, while the subsequent chlorination step replaces a hydrogen atom with a chlorine atom on the benzyl position. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-nitrobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety is susceptible to nucleophilic attack, leading to the formation of substituted benzyl derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are typical reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Reduction: 2,4-Difluoro-6-aminobenzyl chloride.
Oxidation: 2,4-Difluoro-6-nitrobenzyl alcohol or 2,4-Difluoro-6-nitrobenzaldehyde.
Scientific Research Applications
2,4-Difluoro-6-nitrobenzyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, including polymers and liquid crystals.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, aiding in the study of enzyme inhibitors and receptor ligands.
Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities, making it a valuable intermediate in drug discovery and development.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-nitrobenzyl chloride depends on its chemical reactivity and the specific reactions it undergoes. For instance:
Nucleophilic Substitution: The chlorine atom in the benzyl chloride moiety is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Reduction: The nitro group is reduced to an amine group through a series of electron transfer steps, often involving intermediate nitroso and hydroxylamine species.
Oxidation: The benzyl position undergoes oxidation, typically involving the formation of a benzyl radical intermediate, which is further oxidized to the corresponding alcohol or aldehyde.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzyl chloride: Lacks the nitro group, making it less reactive in certain chemical transformations.
2,4-Difluoro-6-nitrotoluene: Lacks the benzyl chloride moiety, affecting its reactivity and applications.
2,4-Difluoro-6-aminobenzyl chloride: The reduced form of 2,4-Difluoro-6-nitrobenzyl chloride, with different chemical properties and reactivity.
Uniqueness
This compound is unique due to the combination of fluorine atoms, a nitro group, and a benzyl chloride moiety. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
2-(chloromethyl)-1,5-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-5-6(10)1-4(9)2-7(5)11(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEGZFKBLPKSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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